molecular formula C20H20N2S B181184 11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile CAS No. 90667-37-1

11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile

Cat. No.: B181184
CAS No.: 90667-37-1
M. Wt: 320.5 g/mol
InChI Key: FSIRGTNPQFDCCD-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile is a complex organic compound known for its unique structure and diverse applications in various fields of science. This compound is characterized by its dibenzo[b,e]thiepine core, which is a sulfur-containing heterocycle, and a dimethylamino propylidene side chain. The presence of a carbonitrile group further adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a dibenzo[b,e]thiepine derivative with a dimethylamino propylidene precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the carbonitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. Additionally, the dibenzo[b,e]thiepine core can interact with hydrophobic pockets in proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.

    Interhalogen Compounds: Molecules containing different halogen atoms, showcasing diverse reactivity.

Uniqueness

11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile is unique due to its combination of a sulfur-containing heterocycle, a dimethylamino side chain, and a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

90667-37-1

Molecular Formula

C20H20N2S

Molecular Weight

320.5 g/mol

IUPAC Name

(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzothiepine-2-carbonitrile

InChI

InChI=1S/C20H20N2S/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-23-20-10-9-15(13-21)12-19(18)20/h3-4,6-10,12H,5,11,14H2,1-2H3/b18-8+

InChI Key

FSIRGTNPQFDCCD-QGMBQPNBSA-N

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2CSC3=C1C=C(C=C3)C#N

SMILES

CN(C)CCC=C1C2=CC=CC=C2CSC3=C1C=C(C=C3)C#N

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CSC3=C1C=C(C=C3)C#N

Origin of Product

United States

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